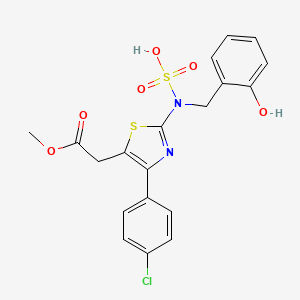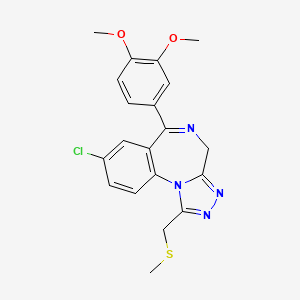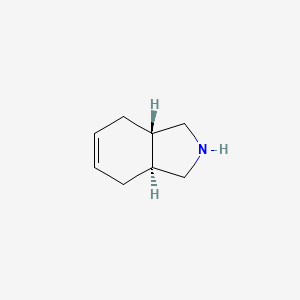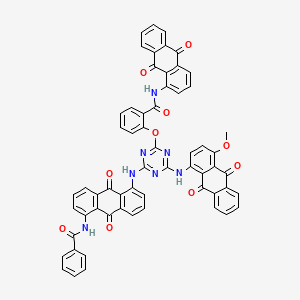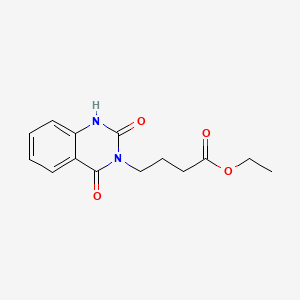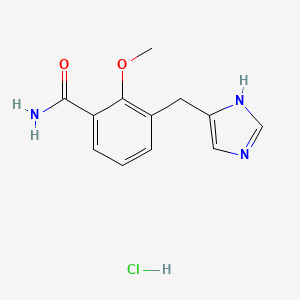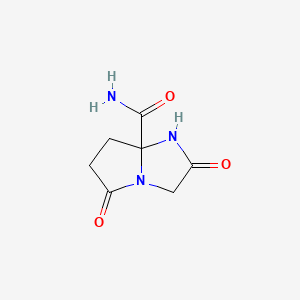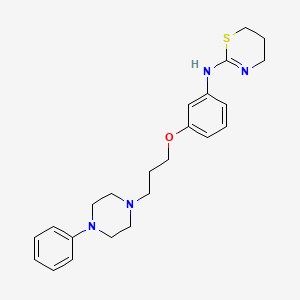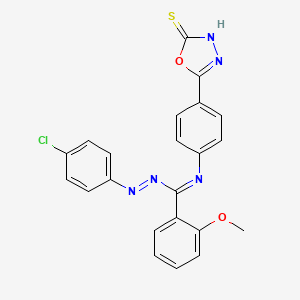
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of the azo compound through the diazotization of 4-chloroaniline followed by coupling with 2-methoxybenzaldehyde. The resulting intermediate is then reacted with thiosemicarbazide to form the oxadiazole ring under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-((4-Bromophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(4-((4-Methylphenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
The uniqueness of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its electron-withdrawing properties, affecting its interactions with other molecules.
Propiedades
Número CAS |
122352-07-2 |
|---|---|
Fórmula molecular |
C22H16ClN5O2S |
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)imino-2-methoxy-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-29-19-5-3-2-4-18(19)20(26-25-17-12-8-15(23)9-13-17)24-16-10-6-14(7-11-16)21-27-28-22(31)30-21/h2-13H,1H3,(H,28,31) |
Clave InChI |
NFNKEMFWOCOPMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



